Methyl 2-chloro-5-sulfanylbenzoate
Overview
Description
Methyl 2-chloro-5-sulfanylbenzoate is an organic compound with the molecular formula C8H7ClO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 2-position and a sulfanyl group at the 5-position, with a methyl ester group attached to the carboxyl group
Scientific Research Applications
Methyl 2-chloro-5-sulfanylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products with enhanced performance characteristics.
Safety and Hazards
The safety data sheet for Methyl benzoate, a related compound, indicates that it is a combustible liquid and is harmful if swallowed . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling the substance .
Future Directions
Methyl 2-chloro-5-sulfanylbenzoate is used for research and development purposes . Its multifaceted nature enables analysis in various fields, propelling advancements in medical and environmental studies. The RNA interference (RNAi) pathway, which regulates mRNA stability and translation in nearly all human cells, could be a potential area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of methyl 5-sulfanylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-sulfanylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation: Conversion of the sulfanyl group to a sulfonyl group, resulting in methyl 2-chloro-5-sulfonylbenzoate.
Reduction: Reduction of the ester group to form methyl 2-chloro-5-sulfanylbenzyl alcohol.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-sulfanylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the chlorine atom and ester group can participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Methyl 2-chloro-5-sulfanylbenzoate can be compared with other similar compounds such as:
Methyl 2-chlorobenzoate: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
Methyl 5-sulfanylbenzoate:
Methyl 2-chloro-5-nitrobenzoate: Contains a nitro group instead of a sulfanyl group, which significantly alters its chemical behavior and biological effects.
The presence of both the chlorine and sulfanyl groups in this compound imparts unique properties that distinguish it from these related compounds
Properties
IUPAC Name |
methyl 2-chloro-5-sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYVTASRSWOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-27-3 | |
Record name | methyl 2-chloro-5-sulfanylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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